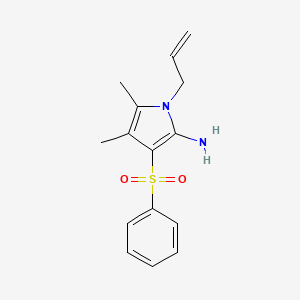

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Description

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a substituted pyrrole derivative characterized by an allyl group at position 1, methyl groups at positions 4 and 5, and a phenylsulfonyl group at position 3. The molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of 290.38 g/mol (calculated).

Properties

IUPAC Name |

3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h4-9H,1,10,16H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRXJUHMCIPVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H18N2O2S, is characterized by the presence of an allyl group and a phenylsulfonyl moiety attached to a pyrrole ring. The unique structural features suggest that it may exhibit various pharmacological effects, including antimicrobial and anticancer properties.

- Molecular Weight : 290.38 g/mol

- CAS Number : 1269534-89-5

- Chemical Structure :

Antimicrobial Activity

Research indicates that compounds similar to 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine exhibit significant antimicrobial properties. A study highlighted that derivatives with phenylsulfonyl groups showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) values for related compounds were recorded at 625 µg/mL, suggesting potential efficacy in treating biofilm-associated infections .

Anticancer Properties

The anticancer potential of this compound is being explored through various in vitro studies. Initial findings suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, which is also a target in cancer therapy .

The biological activity of 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is hypothesized to involve:

- Enzyme Inhibition : The phenylsulfonyl group may interact with specific enzymes, leading to inhibition of their activity.

- Oxidative Stress Induction : The compound's ability to undergo oxidation-reduction reactions could lead to increased oxidative stress in target cells, promoting apoptosis .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | Structure | Moderate (MBIC: 625 µg/mL) | Potential (in vitro studies ongoing) |

| 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | Similar structure with propyl group | High (MBIC: <625 µg/mL) | Moderate (documented effects) |

| 4,5-Dimethyl-3-(phenylsulfonyl)-2-thiophenamine | Thiophene instead of pyrrole | Variable (depends on substitution) | Documented activity against specific cancer types |

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine exhibited significant antibacterial activity against E. coli and P. aeruginosa, with MIC values as low as 6.25 µg/mL .

- Cytotoxicity Assays : Flow cytometric analysis has been used to assess the cytotoxic effects of this class of compounds on various cancer cell lines. Results indicated a significant increase in apoptotic cell populations when treated with these derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at position 1 (R-group) and position 3 (sulfonyl group). Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical and Functional Properties

Position 1 (R-group): Allyl: Introduces unsaturation, enabling reactivity (e.g., cyclization) and moderate lipophilicity. 2-Methoxyethyl: Improves solubility via polar ether linkage but may reduce metabolic stability .

Position 3 (Sulfonyl Group): Phenylsulfonyl: Strong electron-withdrawing effects reduce amine basicity; participates in hydrogen bonding as an acceptor .

Crystallography and Hydrogen Bonding :

- The phenylsulfonyl group’s ability to accept hydrogen bonds may influence crystal packing or target interactions, as modeled by tools like SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.